molecular formula C11H14ClF2N B1662143 Mofegiline hydrochloride CAS No. 120635-25-8

Mofegiline hydrochloride

Cat. No.: B1662143
CAS No.: 120635-25-8
M. Wt: 233.68 g/mol
InChI Key: QUCNNQHLIHGBIA-HCUGZAAXSA-N
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Mechanism of Action

Target of Action

Mofegiline hydrochloride is a selective, irreversible inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the nervous system and is a potential therapeutic target for treating neurological disorders .

Mode of Action

This compound interacts with its target, MAO-B, in a unique way. It acts as an irreversible inhibitor, meaning that once it binds to the enzyme, the inhibition is permanent . This irreversible inhibition occurs with a 1:1 molar stoichiometry with no observable catalytic turnover . The X-ray crystal structure of the mofegiline-MAO-B adduct shows a covalent bond between the flavin cofactor N(5) with the distal allylamine carbon atom as well as the absence of the fluorine atom .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic synapse and dopaminergic synapse . By inhibiting MAO-B, this compound prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels. This can have various downstream effects, depending on the specific neurotransmitter involved .

Pharmacokinetics

This suggests that it is well-absorbed and can reach its target in the body when administered orally .

Result of Action

The primary result of this compound’s action is the increased levels of monoamine neurotransmitters in the nervous system due to the inhibition of MAO-B . This can lead to various effects, depending on the specific neurotransmitter whose levels are increased .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized through the same pathways could potentially affect the bioavailability and efficacy of this compound . .

Biochemical Analysis

Biochemical Properties

Mofegiline hydrochloride plays a significant role in biochemical reactions by inhibiting MAO-B and SSAO. MAO-B is an enzyme responsible for the breakdown of monoamines, including neurotransmitters such as dopamine. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases . Additionally, this compound inhibits SSAO, an enzyme involved in leukocyte adhesion and transmigration, with an IC50 value of 20 nM for the human enzyme .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to reduce MPTP-induced decreases in striatal levels of dopamine, dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in mice . This indicates that this compound can protect dopaminergic neurons from neurotoxic damage. Furthermore, it inhibits LPS-induced increases in bronchoalveolar lavage fluid (BALF) levels of TNF-α in transgenic mice overexpressing VAP-1, suggesting its anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of this compound involves its irreversible inhibition of MAO-B and SSAO. This compound binds to the active site of MAO-B, forming a covalent bond that inactivates the enzyme . This prevents the breakdown of monoamines, leading to increased levels of neurotransmitters in the brain. Additionally, this compound inhibits SSAO by binding to its active site, which reduces leukocyte adhesion and transmigration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at -20°C and has a shelf life of at least four years . In in vitro studies, this compound has been shown to inhibit rat brain mitochondrial MAO in a concentration and time-dependent manner . Long-term effects on cellular function include the protection of dopaminergic neurons from neurotoxic damage and the reduction of inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, a dose of 1.25 mg/kg reduces MPTP-induced decreases in striatal levels of dopamine, DOPAC, and HVA . At a higher dose of 5 mg/kg, this compound inhibits LPS-induced increases in BALF levels of TNF-α in transgenic mice . These studies indicate that this compound has a dose-dependent effect on neuroprotection and anti-inflammation.

Metabolic Pathways

This compound is involved in metabolic pathways related to the breakdown of monoamines. By inhibiting MAO-B, it prevents the degradation of neurotransmitters such as dopamine, leading to increased levels of these neurotransmitters in the brain . Additionally, this compound interacts with SSAO, which plays a role in leukocyte adhesion and transmigration .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally active compound that can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to other tissues, where it inhibits SSAO and reduces inflammation .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it inhibits MAO-B . This localization is crucial for its neuroprotective effects, as MAO-B is predominantly found in the outer mitochondrial membrane. Additionally, this compound may localize to other cellular compartments where SSAO is present, contributing to its anti-inflammatory properties .

Preparation Methods

The synthesis of Mofegiline (hydrochloride) involves several steps, starting from commercially available starting materials. The key steps include the formation of the fluoromethylene group and the introduction of the fluorophenyl group. The reaction conditions typically involve the use of strong bases and specific solvents to achieve the desired product. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

Mofegiline (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The fluorine atoms in the molecule can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

Mofegiline (hydrochloride) is compared with other MAO-B inhibitors such as:

Properties

IUPAC Name

(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCNNQHLIHGBIA-HCUGZAAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=CF)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC/C(=C\F)/CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120635-25-8
Record name Mofegiline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120635258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOFEGILINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08331R10RY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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